(Z)-PugNAc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

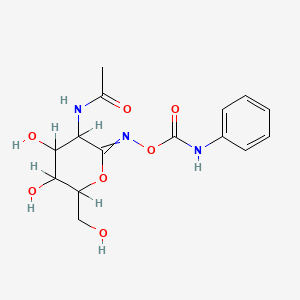

(Z)-PugNAc, also known as this compound, is a useful research compound. Its molecular formula is C15H19N3O7 and its molecular weight is 353.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-PugNAc, a potent inhibitor of O-GlcNAcase, has garnered significant attention in biochemical research due to its role in modulating O-GlcNAcylation, a critical post-translational modification involved in various cellular processes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and potential therapeutic applications.

This compound is characterized by its chemical structure as an O-GlcNAc-β-N-acetylglucosaminidase inhibitor. The compound is known to inhibit both O-GlcNAcase and β-hexosaminidase, with inhibition constants (Ki) of 46 nM and 36 nM, respectively . The Z stereoisomer is significantly more potent than its E counterpart, demonstrating approximately 80% inhibition of O-GlcNAcase activity at a concentration of 1 μM, compared to only 10% for the E isomer .

Increase in O-GlcNAc Levels

One of the primary biological activities of this compound is its ability to increase the levels of O-GlcNAc on proteins. In human HT29 cells, treatment with this compound resulted in a two-fold increase in O-GlcNAc levels . This modification plays a crucial role in cellular signaling and has been implicated in various diseases, including diabetes and neurodegenerative disorders.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits anti-inflammatory effects. For instance, it has been shown to attenuate the increase in plasma IL-6 levels induced by inflammatory stimuli . This suggests a potential therapeutic role for this compound in managing inflammatory responses, particularly in vascular injury contexts.

Neuroprotective Effects

Research has demonstrated that this compound can influence neuroprotective mechanisms. In models of tauopathy, administration of OGA inhibitors like ASN90, which shares similar pathways with this compound, resulted in increased O-GlcNAcylation of tau proteins. This modification is associated with reduced aggregation and toxicity in neuronal cells .

Impact on Metabolic Disorders

In metabolic studies involving high-fat diet-induced obesity models, the inhibition of O-GlcNAcase by this compound has been linked to improved metabolic profiles. Specifically, it was found that increased O-GlcNAcylation could mitigate macrophage-mediated inflammation and improve insulin sensitivity .

Summary of Key Research Findings

Aplicaciones Científicas De Investigación

Cellular Applications

2.1 Enhancing O-GlcNAc Levels

Research has demonstrated that treatment with (Z)-PugNAc significantly elevates O-GlcNAc levels in various cell types:

- HeLa and HEK Cells : Treatment with 50 μM this compound for 48 hours resulted in increased intracellular O-GlcNAc levels .

- Jurkat Cells : A concentration of 100 μM led to increased cell swelling and decreased water diffusion due to elevated O-GlcNAc levels .

- Min6 Cells : Treatment with 100 μM for 8 hours upregulated O-GlcNAc without cytotoxic effects .

2.2 Impact on Insulin Signaling

Studies have shown that this compound can inhibit insulin signaling pathways by increasing O-GlcNAc levels. In particular, it has been observed that elevated O-GlcNAc can impair insulin's pro-survival actions in certain cell lines . This suggests a potential role for this compound in studying insulin resistance mechanisms.

In Vivo Applications

3.1 Cardiovascular Research

In vivo studies using traumatic hemorrhage models in rats have shown that this compound administration (200 μmol/kg) results in a two-fold increase in cardiac O-GlcNAc levels, enhancing cardiac function and organ perfusion while reducing inflammatory cytokines . This highlights its potential therapeutic applications in cardiovascular diseases.

3.2 Metabolic Studies

In metabolic research, this compound has been used to investigate the role of O-GlcNAcylation in glucose metabolism and insulin resistance. Prolonged exposure to this compound has been linked to increased protein O-GlcNAcylation, suggesting a mechanism through which it may induce insulin resistance independent of traditional signaling pathways .

Case Studies

Therapeutic Potential

The ability of this compound to modulate O-GlcNAc levels opens avenues for therapeutic applications in diseases characterized by dysregulated glycosylation, such as diabetes and neurodegenerative disorders. Its effects on cellular signaling pathways make it a valuable tool for understanding disease mechanisms and developing targeted treatments.

Propiedades

IUPAC Name |

[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.